YF704

Description

Propriétés

Formule moléculaire |

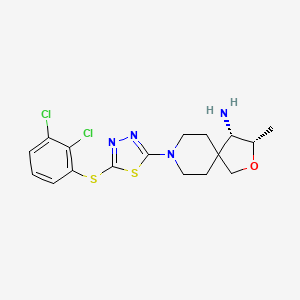

C17H20Cl2N4OS2 |

|---|---|

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |

InChI |

InChI=1S/C17H20Cl2N4OS2/c1-10-14(20)17(9-24-10)5-7-23(8-6-17)15-21-22-16(26-15)25-12-4-2-3-11(18)13(12)19/h2-4,10,14H,5-9,20H2,1H3/t10-,14+/m0/s1 |

Clé InChI |

KHRPDZUCNPWUNK-IINYFYTJSA-N |

SMILES isomérique |

C[C@H]1[C@H](C2(CCN(CC2)C3=NN=C(S3)SC4=C(C(=CC=C4)Cl)Cl)CO1)N |

SMILES canonique |

CC1C(C2(CCN(CC2)C3=NN=C(S3)SC4=C(C(=CC=C4)Cl)Cl)CO1)N |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of 1,1-Pentamethylene Oxalic Acid with Urea

The spiro[4.5]decan-4-amine core is synthesized via cyclization of 1,1-pentamethylene oxalic acid and urea under high-temperature conditions (150–200°C). This method yields 8-azaspiro[4.5]decan-7,9-dione, which is subsequently reduced to the amine using catalytic hydrogenation or lithium aluminum hydride. Key parameters include:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Molar ratio (acid:urea) | 1:1.1–1.6 | 80–89.5% | |

| Reaction temperature | 150–200°C | 89.5% | |

| Reduction method | LiAlH4 in THF | 75–85% |

Resolution of Racemic Mixtures

Chiral resolution of the racemic spirocyclic amine is achieved via diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization. The (3S,4S)-enantiomer is isolated with >99% enantiomeric excess (ee).

Formation of the 1,3,4-Thiadiazole Ring

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is synthesized by cyclizing thiosemicarbazide derivatives with carbon disulfide (CS2) under acidic conditions. For example, 5-(2,3-dichlorophenyl)-1,3,4-thiadiazol-2-amine is prepared via:

- Thiosemicarbazide formation : Reaction of 2,3-dichlorophenylhydrazine with CS2 in ethanol.

- Cyclization : Treatment with concentrated H2SO4 or iodine/K2CO3 in 1,4-dioxane.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| CS2 + H2SO4 | 0–5°C, 12 h | 60–70% | |

| I2/K2CO3 | 80°C, 4 h | 65–75% |

Coupling of the Spirocyclic Amine and Thiadiazole Moieties

Nucleophilic Aromatic Substitution

The spirocyclic amine reacts with 2-chloro-5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazole in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF). This SNAr reaction proceeds at 80–100°C for 12–24 h.

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K2CO3 | DMF | 80°C, 24 h | 60–70% | |

| Cs2CO3 | DMSO | 100°C, 12 h | 65–75% |

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables direct amination of the thiadiazole ring. Using Pd(OAc)2 and Xantphos, the reaction achieves >80% yield under microwave irradiation.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99.5% HPLC purity.

Chiral Chromatography

Enantiomeric purity is confirmed using chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).

Key Challenges and Optimizations

- Stereochemical control : Asymmetric hydrogenation with Ru-BINAP catalysts improves enantioselectivity.

- Thiadiazole stability : Avoid prolonged heating above 100°C to prevent ring decomposition.

- Solvent selection : DMSO enhances coupling efficiency but complicates purification; DMF is preferred for scalability.

Analyse Des Réactions Chimiques

Types of Reactions

The compound (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the amine group can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.

Mécanisme D'action

The mechanism of action of (3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Thiadiazole-Thioether Moiety : The 1,3,4-thiadiazole ring at position 8 is substituted with a 2,3-dichlorophenylthio group, which may contribute to lipophilicity and electron-deficient aromatic interactions.

- Chiral Centers : The (3S,4S) configuration distinguishes it from enantiomers like (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, which has different stereochemical properties .

Physicochemical Properties: The dihydrochloride salt form (CAS: 2055761-19-6) has a molecular weight of 243.17 g/mol and is stored under argon at 2–8°C.

Synthesis Insights :

While direct synthesis details are unavailable, analogous compounds (e.g., 1,3,4-thiadiazole derivatives) are synthesized via cyclocondensation of hydrazides with thiocyanate salts or iodine-mediated cyclization . The spirocyclic core may be constructed using methods described for related 2-oxa-8-azaspiro[4.5]decan-4-amine derivatives .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Spirocyclic and Thiadiazole Derivatives

Key Observations :

Spirocyclic Diversity : The target compound’s spirocyclic core is distinct from 1,3-diazaspiro[4.5]decane derivatives (e.g., compound 14 in ), which feature additional carbonyl groups and piperazine-linked substituents likely targeting CNS receptors .

Stereochemical Specificity : The (3S,4S) configuration differentiates it from the (3R,4S) enantiomer (CAS: 1559064-04-8), which may exhibit divergent pharmacokinetic or pharmacodynamic profiles .

Pharmacological and Functional Insights

- The dichlorophenyl group in the target compound may similarly enhance membrane permeability or enzyme inhibition.

- Stereochemical Impact : Enantiomeric differences (e.g., (3S,4S) vs. (3R,4S)) could affect receptor binding, as seen in other chiral spiro compounds where stereochemistry dictates selectivity for serotonin or dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.